3,6-Dimethyl-2,5-diaziridinylhydroquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-bis(aziridin-1-yl)-3,6-dimethylbenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-7-9(13-3-4-13)12(16)8(2)10(11(7)15)14-5-6-14/h15-16H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSOBHQTTQGWQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)N2CC2)C)O)N3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165160 | |
| Record name | 3,6-Dimethyl-2,5-diaziridinylhydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152923-07-4 | |
| Record name | 3,6-Dimethyl-2,5-diaziridinylhydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152923074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dimethyl-2,5-diaziridinylhydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Derivatization Strategies for 3,6 Dimethyl 2,5 Diaziridinylhydroquinone
Synthetic Methodologies for the Core Structure of 3,6-Dimethyl-2,5-diaziridinylhydroquinone
The construction of the this compound scaffold involves targeted reactions to introduce the key functional groups onto the hydroquinone (B1673460) core. This process can be approached directly or via an intermediate oxidized form.
The primary method for synthesizing the core structure of this compound involves the direct introduction of aziridinyl groups onto the hydroquinone ring. This is typically achieved through a nucleophilic substitution reaction where the hydroquinone precursor reacts with aziridine (B145994).
The synthesis generally begins with a suitably substituted hydroquinone, in this case, 2,5-dimethyl-1,4-benzenediol. This precursor can be reacted with aziridine. While specific conditions for this exact reaction are proprietary or detailed in specialized literature, analogous reactions, such as the amination of dichloro naphthoquinones with aziridine, provide a model for the process. nih.gov In such a synthesis, the starting material is dissolved in an appropriate solvent, followed by the addition of aziridine. The reaction may require gentle warming to proceed to completion, after which the product is isolated through extraction and purification. nih.gov The strained nature of the aziridine ring makes it a competent building block for introduction onto the aromatic core. nih.gov
An alternative and often-utilized strategy involves the synthesis of the oxidized quinone form, 2,5-Diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ), which is subsequently reduced to the target hydroquinone. nih.govresearchgate.net The synthesis of MeDZQ can be accomplished by reacting 2,5-dimethyl-p-benzoquinone with aziridine.
Once MeDZQ is synthesized and purified, it can be converted to this compound through a reduction reaction. This reduction is a critical step, as the hydroquinone is often the more active form of the molecule. nih.govresearchgate.net The process involves the two-electron reduction of the quinone moiety. nih.gov This can be achieved using standard chemical reducing agents. In biological systems, this reduction is often catalyzed by enzymes such as NAD(P)H: quinone oxidoreductase (NQO1), which converts the quinone to the hydroquinone. nih.gov This bioreductive activation is a key feature of many aziridinyl quinones. nih.gov The redox potential of the quinone/semiquinone couple for MeDZQ is -0.23 V, which is similar to its analogue duroquinone (B146903) (-0.26 V). nih.gov
| Compound | Synthetic Route | Key Transformation |
| This compound | Direct Aziridination | Reaction of 2,5-dimethyl-1,4-benzenediol with aziridine. |
| 2,5-Diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) | Oxidation then Aziridination | Reaction of 2,5-dimethyl-p-benzoquinone with aziridine. |
| This compound | Reduction of MeDZQ | Two-electron reduction of the quinone moiety of MeDZQ. nih.gov |
Analog and Derivative Synthesis for Structure-Activity Relationship Studies
To investigate structure-activity relationships, a wide array of analogs and derivatives of this compound have been synthesized. These modifications involve altering substituents on the core ring or changing the ring system itself.
Modifying the substituents on the benzoquinone core is a common strategy to modulate the chemical and biological properties of the compound. Research has shown that substitutions on the benzene (B151609) ring can significantly influence the chemical activity of aziridinyl benzoquinones.
A variety of synthetic methods are employed to create these analogs. For instance, derivatives can be prepared by starting with a differently substituted hydroquinone or quinone. One approach involves the coupling of a highly substituted intermediate, such as 2,3,5,6-tetrabromo-1,4-benzoquinone, with various aryl amines to produce a library of 2,5-diamino-3,6-dibromo-1,4-benzoquinones. researchgate.net Another strategy is the acylation of hydroquinone with different substituted benzoyl chlorides to generate hydroquinone ester derivatives. nih.govrsc.org These methods allow for the introduction of a wide range of functional groups, including halogens, amino groups, and larger aromatic systems, onto the core structure. researchgate.net
| Derivative Type | Synthetic Precursor Example | Reaction Example | Resulting Structure |
| Diamino-dihalo-benzoquinones | 2,3,5,6-Tetrabromo-1,4-benzoquinone | Coupling with aryl amines | 2,5-Diamino-3,6-dibromo-1,4-benzoquinone derivatives researchgate.net |
| Hydroquinone Esters | Hydroquinone | Acylation with benzoyl chlorides | Hydroquinone-benzoyl ester analogs nih.govrsc.org |
| Hydroxymethyl Analog (RH1) | 3-hydroxymethyl-6-methyl-1,4-benzoquinone | Reaction with aziridine | 2,5-Diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone researchgate.net |
Altering the fundamental ring system provides another avenue for creating novel derivatives. This can involve fusing the quinone ring to other heterocyclic systems or employing different core scaffolds.
The synthesis of such complex molecules often involves multi-step reaction sequences. For example, fused-ring systems can be generated through inverse electron-demand Diels-Alder reactions of ortho-quinone methide intermediates with electron-rich dienophiles. rsc.org Another approach involves using fused-ring aziridines as precursors to create triazole-fused tricyclic and bicyclic heterocycles through intramolecular dipolar cycloaddition. rsc.org The systematic evaluation of ring-opening reactions of fused bicyclic N-aryl aziridines has also been explored, demonstrating that these reactions can proceed with high regioselectivity to yield complex nitrogen-containing molecules. nih.govnih.gov These advanced synthetic strategies enable the construction of conformationally restrained analogs and novel polycyclic structures incorporating the core functionalities of aziridinyl quinones. rsc.org
Molecular and Cellular Mechanisms of Action of 3,6 Dimethyl 2,5 Diaziridinylhydroquinone
Bioreductive Activation and Enzymatic Interactions
The conversion of 3,6-dimethyl-2,5-diaziridinylhydroquinone into its active form is a critical prerequisite for its cytotoxic action. This process is not spontaneous but is catalyzed by a specific suite of cellular enzymes known as reductases. These enzymes facilitate the reduction of the quinone moiety of the molecule to a hydroquinone (B1673460), a transformation that dramatically alters its chemical reactivity and biological activity.
NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is a key flavoenzyme in the bioreductive activation of numerous quinone-containing compounds. isciii.es Research has identified NQO1 as a primary reductase responsible for the activation of various bioreductive agents. nih.gov This enzyme catalyzes the two-electron reduction of quinones to hydroquinones, a crucial step in the activation of compounds like this compound. nih.govnih.gov The activation of the structurally related compound 2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone (RH1) is noted to be selectively carried out by NQO1. nih.gov This suggests a high degree of specificity in the interaction between NQO1 and diaziridinyl-substituted quinones. The expression levels of NQO1 in cells can, therefore, be a significant determinant of the sensitivity of those cells to the cytotoxic effects of this compound. Studies on the related compound 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) have shown that inhibition of NQO1 can protect cells from its cytotoxic effects, underscoring the enzyme's central role in the activation process. nih.gov
The reduction of the quinone structure of this compound can proceed via two distinct pathways: a one-electron reduction or a two-electron reduction. Each of these pathways generates different reactive intermediates and has different implications for the compound's mechanism of action.
Two-Electron Reduction: This pathway is predominantly catalyzed by NQO1 and directly converts the quinone to a hydroquinone. nih.gov This hydroquinone is the key alkylating species responsible for cross-linking DNA. nih.gov By directly forming the hydroquinone, the two-electron reduction pathway is considered the primary activation route for the compound's targeted cytotoxic effects. nih.govnih.gov
One-Electron Reduction: Enzymes such as NADPH-cytochrome P450 reductase can catalyze the one-electron reduction of the quinone to a semiquinone radical. nih.gov This semiquinone is a highly unstable intermediate that can undergo redox cycling. In this process, the semiquinone can react with molecular oxygen to regenerate the parent quinone while producing reactive oxygen species (ROS) such as superoxide (B77818) anions. nih.gov This redox cycling can contribute to a state of oxidative stress within the cell, which can lead to cellular damage through mechanisms distinct from direct DNA alkylation. nih.gov
The balance between these two reduction pathways is critical. The two-electron reduction by NQO1 is generally seen as the more efficient activation pathway for DNA alkylation, while the one-electron reduction pathway can contribute to a more generalized cellular toxicity through the generation of ROS. nih.govnih.gov
DNA Interacting Mechanisms and Molecular Consequences
Following its bioreductive activation, the resulting hydroquinone of this compound becomes a potent DNA alkylating agent. The aziridinyl groups, which are relatively unreactive in the parent quinone, become highly electrophilic in the hydroquinone form, enabling them to react with nucleophilic sites on DNA bases.
The activated hydroquinone possesses two reactive aziridine (B145994) rings, making it a bifunctional alkylating agent. nih.gov This bifunctionality allows the molecule to form covalent bonds with two different DNA bases, potentially on opposing strands of the DNA double helix. This process, known as interstrand cross-linking, is a particularly severe form of DNA damage. nih.gov The formation of these cross-links prevents the separation of the DNA strands, which is essential for both replication and transcription. nih.gov Studies on the related compound 3,6-diaziridinyl-2,5-bis(carboethoxyamino)-1,4-benzoquinone (AZQ) have shown that its ability to cross-link DNA is dependent on its reduction and is enhanced at lower pH. nih.gov This is likely due to the increased protonation of the aziridine ring in the reduced compound, which increases its reactivity. nih.gov The formation of interstrand cross-links is considered a primary contributor to the cytotoxic effects of this class of compounds. nih.gov
Table 1: DNA Cross-linking Frequencies of AZQ in Chinese Hamster Ovary Cells
| AZQ Concentration (µM) | Cross-linking Frequency (rad-equivalents) |
| 6.25 | 39.7 |
| 12.5 | 124.3 |
| 25.0 | 230.3 |
| 50.0 | 625.1 |
Data adapted from a study on the DNA-damaging effects of 2,5-diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone (AZQ) in Chinese hamster ovary cells. nih.gov
The formation of DNA adducts and interstrand cross-links by the activated form of this compound triggers a cellular response to DNA damage. The cell's DNA repair machinery may attempt to excise and repair the damaged segments. However, the complexity and severity of interstrand cross-links often overwhelm these repair mechanisms. nih.gov The attempted repair of these lesions, or the collapse of replication forks that encounter them, can lead to the formation of DNA strand breaks. nih.gov Studies with AZQ in Chinese hamster ovary cells have demonstrated the induction of both DNA-DNA and DNA-protein cross-links, as well as DNA strand breaks. nih.gov The accumulation of this unrepaired DNA damage can ultimately lead to the activation of apoptotic pathways, resulting in programmed cell death. excli.de In some cellular models, the cytotoxic effects of related aziridinyl-benzoquinones have been linked to both bioreductive alkylation and oxidative stress. nih.gov
Table 2: Summary of DNA Damage Induced by Related Diaziridinyl-benzoquinones
| Type of DNA Damage | Observed Effect | Reference Compound(s) |
| DNA Alkylation | Covalent modification of DNA bases | AZQ |
| Interstrand Cross-linking | Covalent linkage of opposing DNA strands | AZQ |
| DNA Strand Breaks | Disruption of the phosphodiester backbone | AZQ |
| DNA-Protein Cross-links | Covalent linkage of DNA to cellular proteins | AZQ |
This table summarizes findings from studies on the related compound 2,5-diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone (AZQ). nih.gov
Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation
Aziridinyl quinones and their corresponding hydroquinones are highly redox-active molecules capable of participating in enzymatic reactions that lead to the generation of reactive oxygen species (ROS). acs.org The cytotoxicity of these compounds arises not only from bioreductive alkylation but also from oxidative stress initiated by redox cycling. nih.govnih.gov This process involves two main enzymatic pathways: one-electron and two-electron reduction.
One-electron reduction, catalyzed by flavoenzymes such as NADPH:cytochrome P450 reductase, converts the quinone into a semiquinone radical. nih.govopenrepository.com This radical intermediate is unstable and can readily transfer an electron to molecular oxygen, regenerating the parent quinone and producing a superoxide anion radical. acs.orgresearchgate.net This process establishes a "futile" redox cycle where the quinone is repeatedly reduced and re-oxidized, leading to a continuous and amplified production of ROS. nih.gov
The redox cycling of aziridinyl quinones is a direct source of ROS. The initial species formed is typically the superoxide anion radical (O₂⁻), resulting from the single-electron transfer from the semiquinone radical to molecular oxygen. acs.orgnih.gov Studies on related aziridinylbenzoquinones have confirmed the generation of oxygen-centered radicals in cellular systems. nih.gov
The superoxide anion is a precursor to other potent ROS. It can be converted to hydrogen peroxide (H₂O₂) either spontaneously or through enzymatic dismutation catalyzed by superoxide dismutase (SOD). researchgate.net In the presence of transition metals like iron, hydrogen peroxide can then participate in the Fenton reaction to generate the highly reactive hydroxyl radical (•OH). nih.gov This species is extremely damaging and can react indiscriminately with cellular macromolecules. mdpi.com
The specific profile of ROS generated can differ between various aziridinyl quinones. For instance, cellular activation of 3,6-diaziridinyl-1,4-benzoquinone (DZQ) was found to produce redox transitions involving hydroxyl radical formation, which were strongly inhibited by catalase. In contrast, the activation of 2,5-bis-(carboethoxyamino)-3,6-diaziridinyl-1,4-benzoquinone (AZQ) showed a significant superoxide anion component that was sensitive to superoxide dismutase. nih.gov This highlights that the substitution pattern on the quinone ring influences the specific ROS generated.
The role of oxidative stress in the cytotoxicity of aziridinyl quinones has been confirmed in experimental systems using various exogenous agents that can modulate ROS levels or their effects. The ability of these agents to protect cells against quinone-induced damage provides strong evidence for the involvement of oxidative stress pathways. nih.gov
Antioxidants have been shown to effectively reduce the toxicity of these compounds. In studies with 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ), the antioxidant N,N'-diphenyl-p-phenylene diamine (DPPD) partially protected cells from its cytotoxic effects. nih.govexcli.de Similarly, N-acetylcysteine (NAC), a thiol-containing antioxidant, was found to suppress the formation of oxygen-centered radicals from other aziridinyl quinones and inhibit downstream signaling events. nih.gov
Furthermore, the use of iron-chelating agents has underscored the importance of metal-catalyzed ROS formation. Desferrioxamine (DESF), an iron chelator, was shown to protect cells from MeDZQ-induced cytotoxicity. nih.govnih.govexcli.de This suggests that a significant portion of the damage is mediated by the hydroxyl radical, whose formation via the Fenton reaction is dependent on the availability of free iron. nih.gov These findings collectively demonstrate that oxidative stress is a critical and targetable component of the mechanism of action for this class of compounds.
| Exogenous Agent | Class | Observed Effect in Experimental Systems |
|---|---|---|
| N,N'-diphenyl-p-phenylene diamine (DPPD) | Antioxidant | Decreased the cytotoxicity of aziridinylbenzoquinones, including MeDZQ. nih.govnih.govexcli.de |
| Desferrioxamine (DESF) | Iron Chelator | Protected cells against MeDZQ-induced toxicity, indicating involvement of iron-catalyzed ROS formation. nih.govnih.govexcli.de |
| N-acetylcysteine (NAC) | Antioxidant (Thiol) | Inhibited ROS-mediated signaling and suppressed oxygen-centered radical formation from related aziridinyl quinones. nih.gov |
Cellular Signaling Pathway Modulation
Exposure to 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ), which is reduced intracellularly to its active hydroquinone form, triggers cellular stress responses that involve the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades. The MAPK family, comprising primarily the Extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 kinases, plays a crucial role in determining cell fate in response to stimuli. excli.de Studies in malignant mouse hepatoma (MH-22A) cells have revealed a differential impact of MeDZQ on these pathways. nih.govexcli.de
ERK Pathway: The ERK signaling pathway is typically associated with cell proliferation, differentiation, and survival. excli.de In response to MeDZQ exposure, no significant changes were observed in either the expression or the phosphorylation (activation) of ERK. nih.govexcli.de Furthermore, the use of an ERK pathway inhibitor, PD098059, did not alter the viability of MeDZQ-treated cells, suggesting that the ERK pathway is not a primary mediator of the compound's cytotoxic or survival effects in this experimental model. nih.govexcli.de
JNK and p38 Pathways: JNK and p38 are known as stress-activated protein kinases (SAPKs) and are often involved in mediating apoptosis. excli.de However, their roles in response to MeDZQ were found to be opposing. The JNK pathway appeared to promote cell survival; its inhibition led to an increase in cell death, and its phosphorylation was elevated following exposure to the compound. nih.gov Conversely, the p38 pathway was implicated in promoting MeDZQ-induced cell death. The levels of phosphorylated p38 increased shortly after exposure (1 hour) before declining, consistent with a pro-apoptotic role. nih.govexcli.de This indicates that the cellular response to this compound involves a complex interplay between pro-death and pro-survival signals mediated by different arms of the MAPK signaling network.
| MAPK Pathway | Observed Impact of MeDZQ Exposure | Inferred Role in Cell Fate |
|---|---|---|
| ERK | No significant change in expression or phosphorylation. nih.govexcli.de | Not significantly involved. |
| JNK | Increased phosphorylation; inhibition increased cell death. nih.gov | Pro-survival. |
| p38 | Transient increase in phosphorylation. nih.govexcli.de | Pro-apoptotic (involved in cell death). |
Identification of Other Intracellular Signaling Transducers and Their Alterations
The cytotoxic action of this compound and its oxidized form, 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ), is intricately linked to the modulation of key intracellular signaling pathways that govern cell fate. Research into the effects of MeDZQ on malignant mouse hepatoma cells (MH-22A) has revealed a complex interplay of signaling cascades, primarily involving the mitogen-activated protein kinase (MAPK) pathways. These pathways are critical transducers of extracellular signals to intracellular responses, controlling processes such as cell proliferation, differentiation, survival, and apoptosis.
The mechanism of cytotoxicity for MeDZQ involves bioreductive alkylation and the generation of oxidative stress. nih.govexcli.de A pivotal step in its bioactivation is the two-electron reduction to its hydroquinone form, a reaction catalyzed by NAD(P)H: quinone oxidoreductase (NQO1). nih.gov This reduction is crucial for its cell-killing effects, and the subsequent alterations in signaling pathways are a direct consequence of this activation and the associated cellular stress.
Studies have focused on the three main subfamilies of MAPKs: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 isoforms. nih.gov The investigation into MeDZQ's impact on these pathways has demonstrated distinct and unequal roles for each kinase in determining the ultimate fate of the cancer cell. nih.govexcli.denih.gov
Alterations in the MAPK Signaling Pathway
The exposure of cancer cells to MeDZQ leads to specific changes in the activation status and expression of MAPK family members. These alterations are central to the compound's mode of action, tipping the balance between cell survival and cell death.
Extracellular Signal-Regulated Kinase (ERK): The ERK signaling pathway is typically associated with cell proliferation, differentiation, and survival. nih.gov However, in studies involving MeDZQ-treated malignant MH-22A cells, the compound did not induce any significant changes in either the expression of ERK or its activated, phosphorylated form. nih.govnih.gov The use of an ERK pathway inhibitor, PD098059 (which acts on the upstream kinase MEK1/2), also did not affect cell viability in the presence of MeDZQ. This suggests that the ERK pathway is not a primary mediator of MeDZQ-induced cytotoxicity in this cell model. nih.gov
c-Jun N-terminal Kinase (JNK): The JNK pathway, often referred to as a stress-activated protein kinase (SAPK), showed a more dynamic response. Following exposure to MeDZQ, the amount of activated (phosphorylated) JNK increased within the first 6 hours of exposure before gradually decreasing. excli.de Despite this activation, the total amount of JNK protein remained unchanged. excli.de Interestingly, the role of JNK in this context appears to be pro-survival. Inhibition of the JNK pathway was found to enhance the cytotoxic effects of MeDZQ, indicating that JNK activation serves as a protective response by the cell against the compound-induced damage. nih.govnih.gov
p38 Kinase: Like JNK, p38 is a stress-activated protein kinase. In contrast to JNK, the p38 kinase appears to be directly involved in promoting MeDZQ-induced cell death. nih.govexcli.denih.gov The use of a specific p38 inhibitor, SB203580, offered partial protection to the cells from the cytotoxic effects of MeDZQ. excli.de This finding strongly implicates p38 activation as a critical step in the signaling cascade leading to apoptosis following treatment with the compound. While the total amount of p38 protein was comparable during the initial hours of exposure, its pro-apoptotic signaling activity was crucial for the compound's efficacy. excli.de
The differential roles of these signaling transducers in response to this compound's precursor are summarized in the table below.
| Signaling Transducer | Observed Alteration | Functional Role in MeDZQ Cytotoxicity |
| ERK | No significant change in expression or phosphorylation. nih.gov | Not significantly involved in cell death. nih.gov |
| JNK | Increased phosphorylation (activation) in the initial hours. excli.de | Promotes cell survival (anti-apoptotic). nih.govnih.gov |
| p38 Kinase | Contributes to cell death signaling. excli.de | Promotes cell death (pro-apoptotic). nih.govnih.gov |
Upstream Modulators and Contributing Factors
The alterations in MAPK signaling are influenced by upstream events triggered by the compound, namely bioreductive activation and oxidative stress. The role of these processes was confirmed using various inhibitors and protective agents.
| Agent | Target/Mechanism | Effect on MeDZQ Cytotoxicity | Implication |
| Dicoumarol (DIC) | NQO1 (DT-diaphorase) inhibitor. nih.gov | Increased cell viability (protective). nih.govexcli.de | Confirms that NQO1-mediated reduction to the hydroquinone is critical for cytotoxicity. nih.gov |
| N,N'-diphenyl-p-phenylene diamine (DPPD) | Antioxidant. nih.govexcli.de | Increased cell viability (protective). nih.govexcli.de | Demonstrates the involvement of oxidative stress in the cell death mechanism. nih.govexcli.de |
| Desferrioxamine (DESF) | Iron-chelating agent. nih.govexcli.de | Increased cell viability (protective). nih.govexcli.de | Points to the role of iron-catalyzed free radical formation in oxidative stress. excli.de |
These findings collectively illustrate that the cytotoxicity of this compound is not mediated by a single pathway but rather by a network of signaling events. The process is initiated by the NQO1-dependent generation of the hydroquinone and the concurrent production of reactive oxygen species, which in turn activates stress-related kinases like JNK and p38. The ultimate outcome for the cell hinges on the balance between the pro-survival signals from the JNK pathway and the pro-apoptotic signals from the p38 pathway. nih.govexcli.de
Cellular Responses and Biological Effects in Research Models
Cytotoxicity and Programmed Cell Death Induction in In Vitro Cellular Systems
The antitumor potential of 3,6-Dimethyl-2,5-diaziridinylhydroquinone has been primarily investigated through its cytotoxic effects on cancer cells. Studies have focused on its ability to induce programmed cell death, a key mechanism for eliminating malignant cells.
Research has established the cytotoxic potential of this compound in preclinical cancer models. In a study involving malignant mouse hepatoma cells (MH-22A), the compound, referred to as MeDZQ, demonstrated significant cytotoxicity with a lethal concentration 50 (LC50) value of 0.31 ± 0.1 µM after a 24-hour exposure. nih.gov This indicates that at this sub-micromolar concentration, the compound is capable of killing half of the exposed cancer cell population. The cytotoxic effects were determined using the MTT assay, a colorimetric method that measures the metabolic activity of cells, which corresponds to the fraction of viable cells in the sample. nih.gov
Currently, detailed cytotoxic data for this compound across a broader range of diverse human cancer cell lines is not extensively documented in publicly available literature. The primary focus of existing research has been on the MH-22A cell line.
Interactive Data Table: Cytotoxicity of this compound in a Cancer Cell Line
| Cell Line | Organism | Cancer Type | Metric | Value (µM) | Exposure Time (hours) |
| MH-22A | Mouse | Hepatoma | LC50 | 0.31 ± 0.1 | 24 |
While the induction of apoptosis by this compound has been confirmed, specific details regarding the molecular mechanisms, such as the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of the caspase cascade, are not explicitly detailed in the available research for this specific compound. Apoptosis is a highly regulated process involving a cascade of molecular events. The activation of caspases, a family of cysteine proteases, is a central feature of this process. Once activated, effector caspases cleave various cellular substrates, including PARP, leading to the characteristic morphological and biochemical changes of apoptosis.
General studies on quinone-based anticancer agents often show the involvement of these pathways. For instance, the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3) is a common mechanism. The cleavage of PARP by activated caspase-3 is considered a hallmark of apoptosis. However, direct evidence of these specific events being triggered by this compound is yet to be reported in the scientific literature.
Research on the broader class of aziridinyl-benzoquinones suggests that their cytotoxic effects can be mediated through bioreductive alkylation, a process that can lead to DNA damage and subsequently trigger apoptotic pathways. The activation of mitogen-activated protein kinases (MAPKs), such as p38, has been shown to play a pro-apoptotic role in response to MeDZQ in MH-22A cells. nih.govexcli.de
Studies on malignant mouse hepatoma cells (MH-22A) have distinguished the mode of cell death induced by this compound as primarily apoptotic rather than necrotic. nih.gov Using fluorescence microscopy with acridine orange/ethidium bromide (AO/EB) staining, researchers observed the characteristic morphological features of apoptosis in cells treated with the compound at its LC50 concentration. nih.gov
The results of AO/EB staining demonstrated that after a 24-hour treatment, a significant portion of the cell population consisted of viable apoptotic cells (15%) and nonviable apoptotic cells (17%). nih.gov Flow cytometry analysis further corroborated these findings, showing a substantial number of apoptotic cells (over 30%) following treatment with MeDZQ. nih.gov Necrotic cells were also identified but constituted a smaller fraction of the total cell death, indicating that apoptosis is the predominant mechanism of cytotoxicity for this compound in this cell line.
Interactive Data Table: Cell Viability Analysis of MH-22A Cells Treated with this compound (MeDZQ) at LC50 (0.31 µM)
| Cell Status | Percentage of Total Cells (AO/EB Staining) |
| Viable Apoptotic | 15% |
| Nonviable Apoptotic | 17% |
Comparative Studies in Malignant versus Non-Malignant Cellular Models
A crucial aspect of anticancer drug development is the assessment of selective toxicity towards malignant cells over healthy, non-malignant cells.
Currently, there is a lack of publicly available research data directly comparing the cytotoxic effects of this compound on malignant versus non-malignant cellular models. Such studies are essential to determine the therapeutic index of the compound, which is a measure of its safety and selectivity. The existing literature primarily focuses on its effects on a single malignant cell line, the mouse hepatoma MH-22A. nih.govexcli.de Without data on its impact on normal cells, a comprehensive understanding of its differential cytotoxicity profile remains elusive.
Structure Activity Relationship Sar Studies of 3,6 Dimethyl 2,5 Diaziridinylhydroquinone Derivatives
Impact of Molecular Structure Modifications on Biological Activity
Influence of Aziridinyl Substituents on Bioreductive Activation and Cytotoxicity
The aziridinyl groups are the cornerstone of the cytotoxic activity of 3,6-Dimethyl-2,5-diaziridinylhydroquinone derivatives. The primary mechanism of action involves the bioreductive activation of the quinone form of the molecule into a highly reactive hydroquinone (B1673460). lmaleidykla.lt This reduction is predominantly catalyzed by the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1), which is often overexpressed in tumor cells. nih.govnih.gov
The process unfolds as follows:
The relatively stable 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (the oxidized quinone form) enters the cell.
NQO1 catalyzes a two-electron reduction of the quinone to its corresponding hydroquinone.
This reduction dramatically increases the electron density on the molecule, activating the aziridinyl rings. The pKa of the aziridine (B145994) groups increases upon reduction, making them more susceptible to protonation under physiological conditions. lmaleidykla.lt
The protonated aziridinium ions are potent electrophiles that can readily alkylate nucleophilic sites on cellular macromolecules, most notably DNA. lmaleidykla.lt This DNA alkylation and the formation of cross-links are critical events that disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov
Studies have shown that aziridinyl-substituted benzoquinones are significantly more cytotoxic than their aziridinyl-unsubstituted counterparts, even when they possess similar redox properties. nih.gov The presence and integrity of the aziridine ring are therefore indispensable for the bioreductive alkylation mechanism. Any modification that alters the electronic properties of the aziridinyl group or its susceptibility to activation following quinone reduction can profoundly impact the compound's cytotoxicity.
Role of Methyl Groups and Other Ring Substitutions on the Hydroquinone/Quinone Scaffold
While the aziridinyl moieties are the primary functional groups for alkylation, substituents on the hydroquinone/quinone scaffold, such as the methyl groups in this compound, play a crucial modulatory role. These substitutions influence the compound's biological activity by altering its physico-chemical properties, particularly its redox potential and lipophilicity.
Redox Potential: The ease with which the quinone is reduced to the hydroquinone (its redox potential) is a critical determinant of its activation. Substituents on the ring can either donate or withdraw electrons, thereby raising or lowering this potential.
Electron-donating groups (like methyl, -CH₃) generally decrease the redox potential, making the quinone harder to reduce. lmaleidykla.lt
Electron-withdrawing groups (like halogens, -Cl) increase the redox potential, making the quinone easier to reduce. lmaleidykla.lt
A delicate balance is required; the redox potential must be in a range that allows for efficient reduction by enzymes like NQO1 but avoids spontaneous, non-enzymatic reactions or excessive redox cycling that could lead to off-target toxicity. mdpi.comnih.gov Studies on various quinones have shown a significant correlation between their reduction potentials and their cytotoxic activities. mdpi.comnih.gov
Lipophilicity: Ring substituents also affect the molecule's lipophilicity (its ability to dissolve in fats and cross cell membranes). This property influences the drug's absorption, distribution, and ability to reach its intracellular target. The addition of alkyl groups like methyl generally increases lipophilicity. This can enhance membrane permeability and cellular uptake, potentially increasing cytotoxic efficacy. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
The table below summarizes the general effects of different substituent types on the quinone scaffold.
| Substituent Type | Example | Effect on Redox Potential | Effect on Lipophilicity | Overall Impact on Bioreductive Activity |
| Electron-Donating (Alkyl) | -CH₃ (Methyl) | Decreases (Harder to reduce) | Increases | Modulates potential for optimal enzymatic reduction; enhances cellular uptake. |
| Electron-Withdrawing (Halogen) | -Cl (Chloro) | Increases (Easier to reduce) | Increases | Facilitates bioreduction but may increase non-specific redox cycling. |
| Electron-Donating (Alkoxy) | -OCH₃ (Methoxy) | Decreases | Slightly Increases | Can decrease the rate of bioreductive activation. |
| Hydrophilic | -OH (Hydroxyl) | Varies (Can form H-bonds) | Decreases | May hinder cell membrane passage but can alter enzyme interaction. |
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies employ computational and statistical methods to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of novel, unsynthesized analogs and for guiding the rational design of more effective drugs. rsc.org
Computational Modeling and Prediction of Activity for this compound Analogs
For complex molecules like the derivatives of this compound, three-dimensional QSAR (3D-QSAR) methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govresearchgate.net These approaches provide detailed insights into how steric, electrostatic, and other properties of a molecule influence its interaction with a biological target.
The general workflow for a 3D-QSAR study on these analogs would be as follows:
| Step | Description |
| 1. Data Set Selection | A series of structurally related analogs with experimentally determined biological activities (e.g., IC₅₀ values for cytotoxicity) is compiled. |
| 2. Molecular Modeling | 3D structures for all compounds in the series are generated and their lowest energy conformations are determined. |
| 3. Molecular Alignment | All molecules are superimposed onto a common template or scaffold. This is a critical step to ensure that structural variations are compared consistently. |
| 4. Field Calculation (CoMFA/CoMSIA) | The aligned molecules are placed in a 3D grid. For each point in the grid, steric and electrostatic field energies (CoMFA) or similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields (CoMSIA) are calculated. |
| 5. Statistical Analysis | Partial Least Squares (PLS) regression is used to derive a mathematical equation that correlates the variations in the calculated fields with the variations in biological activity. |
| 6. Model Validation | The statistical significance and predictive power of the model are rigorously tested using methods like cross-validation and external test sets of compounds not used in model generation. jmaterenvironsci.comnih.gov |
| 7. Contour Map Visualization | The results are visualized as 3D contour maps, which highlight regions where modifications to the molecule are predicted to increase or decrease biological activity. For example, a map might show that a bulky, electropositive group in a specific location would enhance cytotoxicity. |
These predictive models allow researchers to prioritize the synthesis of the most promising new analogs, saving significant time and resources. researchgate.net
Correlation of Physico-Chemical Descriptors with Biological Responses
Beyond 3D fields, QSAR models can also be built by correlating specific, calculated physico-chemical properties (descriptors) with biological activity. researchgate.net For bioreductive agents like this compound derivatives, descriptors that quantify their redox and distribution properties are of paramount importance.
Key descriptors and their relevance include:
Redox Potential (E½): As discussed, this is a direct measure of the ease of reduction of the quinone. A strong correlation often exists between redox potential and cytotoxicity for quinone-based agents. mdpi.comnih.gov
Lipophilicity (log P): The logarithm of the partition coefficient between octanol and water, log P, is a classic measure of a compound's lipophilicity. It is crucial for modeling cellular uptake and transport to the target site.
Electronic Properties: Descriptors like Hammett constants or calculated atomic charges can quantify the electron-donating or -withdrawing nature of substituents, which in turn influences redox potential and the reactivity of the aziridinyl groups.
Quantum Chemical Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate or accept electrons. The LUMO energy, in particular, can be correlated with the ease of reduction and has been shown to be a useful parameter for predicting the cytotoxic activity of quinones. mdpi.comchemrxiv.org
Steric and Shape Descriptors: Parameters like Molar Refractivity (MR), molecular volume, and surface area describe the size and shape of the molecule, which are important for its fit within an enzyme's active site (e.g., NQO1). lsu.edu
A typical QSAR equation might take the form: log(1/IC₅₀) = c₁(log P) + c₂(E½) + c₃*(LUMO Energy) + ... + constant
By establishing such relationships, researchers can gain a deeper understanding of the key molecular properties driving biological activity and can rationally modify the structure to optimize these properties for enhanced therapeutic effect.
Future Directions and Emerging Research Avenues for 3,6 Dimethyl 2,5 Diaziridinylhydroquinone
Exploration of Novel Synthetic Routes for Enhanced Yields and Purity
The conventional synthesis of 3,6-Dimethyl-2,5-diaziridinylhydroquinone typically involves the reaction of 2,5-dimethyl-1,4-benzenediol with aziridine (B145994). ontosight.ai While this provides a direct route to the target molecule, future research will likely focus on developing novel synthetic strategies to improve reaction efficiency, increase yields, enhance purity, and ensure greater scalability. Key areas of exploration include the development of new catalytic systems, the use of flow chemistry for better reaction control and safety, and the implementation of greener solvents to minimize environmental impact. The goal is to create more economical and sustainable processes for producing high-purity compounds for preclinical and clinical evaluation.
Table 1: Comparison of Synthetic Route Focus Areas
| Feature | Conventional Approach | Future Direction |
|---|---|---|
| Catalysis | Often relies on stoichiometric reagents or basic catalysts. | Development of highly efficient and selective catalysts (e.g., metal-organic frameworks, enzymatic catalysts). |
| Reaction Conditions | Batch processing with conventional heating. | Continuous flow reactors for precise control of temperature, pressure, and reaction time; exploration of microwave or ultrasonic assistance. |
| Purification | Standard column chromatography, which can be solvent and time-intensive. | Advanced chromatographic techniques, crystallization-induced dynamic resolution, and membrane separation technologies. |
| Sustainability | Use of traditional organic solvents. | Application of green chemistry principles, including the use of bio-based solvents or solvent-free conditions. |
In-depth Elucidation of Molecular Interaction Dynamics at the Atomic Level
The cytotoxic mechanism of aziridinyl-containing compounds is often attributed to their ability to alkylate DNA, inducing damage and triggering cell death. nih.govontosight.ai A critical future direction is the use of advanced biophysical and structural biology techniques to elucidate the precise molecular interactions between this compound and its biological targets at an atomic resolution. Techniques such as X-ray crystallography and cryo-electron microscopy could provide static snapshots of the compound bound to DNA or relevant proteins. Furthermore, computational methods like molecular dynamics simulations can model the dynamic behavior of these interactions over time, offering insights into the stability of the complex and the conformational changes that occur upon binding. Understanding these dynamics is crucial for the rational design of next-generation analogs with improved specificity and efficacy.
Table 2: Techniques for Studying Molecular Interactions
| Technique | Type of Data | Insights Gained |
|---|---|---|
| X-ray Crystallography | High-resolution 3D structure | Precise atomic coordinates of the compound-target complex; identification of specific hydrogen bonds, and covalent linkages. nih.gov |
| NMR Spectroscopy | Structural and dynamic information in solution | Characterization of binding interfaces, conformational changes, and interaction kinetics. |
| Molecular Dynamics (MD) Simulations | Time-resolved atomic motion | Prediction of binding stability, flexibility of the complex, and the role of solvent molecules in the interaction. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters (ΔH, ΔS) | Quantification of binding affinity, stoichiometry, and the thermodynamic driving forces of the interaction. |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To move beyond a single target and understand the global cellular response to this compound, the integration of multiple "omics" datasets is a promising frontier. nih.gov This systems biology approach combines genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the drug's mechanism of action. nih.govresearchgate.net For instance, transcriptomics (RNA-seq) can identify all genes that are up- or down-regulated upon treatment, while proteomics can reveal changes in protein expression and post-translational modifications. nih.gov Integrating these datasets can uncover novel pathways affected by the compound, identify potential biomarkers of response or resistance, and provide a more holistic understanding of its cellular effects. nih.govrsc.org
Table 3: Application of Multi-Omics Technologies
| Omics Field | Technology | Potential Research Questions for this compound |
|---|---|---|
| Genomics | DNA Sequencing | Does the compound's efficacy correlate with specific genetic mutations in cancer cells? |
| Transcriptomics | RNA-Sequencing | Which gene expression signatures are associated with sensitivity or resistance to the compound? |
| Proteomics | Mass Spectrometry | What are the direct protein targets and the downstream effects on cellular signaling pathways? nih.gov |
| Metabolomics | NMR, Mass Spectrometry | How does the compound alter the metabolic state of cancer cells? |
Development of Advanced In Vitro Research Models for High-Throughput Compound Evaluation
Traditional 2D cell cultures often fail to replicate the complex microenvironment of a solid tumor, limiting their predictive value for in vivo efficacy. nih.govnih.gov The future of preclinical evaluation lies in the development and utilization of more physiologically relevant in vitro models. researchgate.net Three-dimensional (3D) models, such as tumor spheroids and organoids, better mimic the cell-cell interactions, nutrient gradients, and drug penetration challenges of an actual tumor. mdpi.com Further advancements include microfluidic "organ-on-a-chip" platforms that can model the interaction between different tissues. nih.gov Integrating these advanced models into high-throughput screening (HTS) platforms will allow for the rapid and more accurate evaluation of this compound and its derivatives, improving the translation of in vitro findings to in vivo systems. ewadirect.comyoutube.com
Table 4: Comparison of In Vitro Models
| Model Type | Complexity | Physiological Relevance | Throughput |
|---|---|---|---|
| 2D Monolayer Culture | Low | Low; lacks tissue architecture and microenvironment. nih.gov | Very High |
| 3D Spheroids/Organoids | Medium | Medium-High; self-assembles to mimic tissue structure and gradients. mdpi.com | Medium to High |
| Organ-on-a-Chip | High | High; incorporates microfluidics, multi-cellularity, and mechanical cues. nih.govresearchgate.net | Low to Medium |
Theoretical and Computational Advancements in Predictive Modeling of Aziridinylhydroquinone Activity
Computational chemistry and machine learning are set to play a pivotal role in accelerating the discovery and optimization of novel aziridinylhydroquinones. Quantitative Structure-Activity Relationship (QSAR) models can establish mathematical relationships between the chemical structures of compounds and their biological activities, enabling the prediction of potency for newly designed molecules. nih.gov Furthermore, machine learning algorithms, such as random forest and support vector machines, can be trained on existing screening data to build robust predictive models for virtual screening of large compound libraries. nih.govmdpi.com These in silico approaches can prioritize the most promising candidates for synthesis and testing, significantly reducing the time and cost of drug discovery. A crucial aspect of this research is defining the applicability domain of the models to ensure that predictions are reliable for the chemical space being explored. nih.gov
Table 5: Computational Approaches in Drug Discovery
| Method | Primary Function | Application to Aziridinylhydroquinones |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. | Elucidating binding modes with DNA or specific enzymes. |
| QSAR Modeling | Correlates chemical structure with biological activity. | Predicting the activity of novel analogs based on their structural features. nih.gov |
| Machine Learning | Builds predictive models from large datasets. | Classifying compounds as active or inactive; virtual high-throughput screening. mdpi.com |
| Pharmacophore Modeling | Identifies essential 3D features for biological activity. | Designing new scaffolds that retain key interaction points. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,6-Dimethyl-2,5-diaziridinylhydroquinone, and how can purity be ensured?
- Methodological Answer : A common approach involves cyclization reactions starting from benzoquinone derivatives. For example, 2,6-dichlorobenzoquinone can be reduced to hydroquinone analogs, followed by functionalization with diaziridine groups . To ensure purity, employ column chromatography with silica gel (using gradients of ethyl acetate/hexane) and verify outcomes via NMR (e.g., δ 2.21 for methyl groups) and HPLC (≥95% purity). Thermal analysis (DSC/TGA) can further confirm stability during synthesis .
Q. How should researchers handle and store this compound to minimize degradation?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent oxidation and photodegradation. Pre-dry storage containers to avoid moisture-induced dimerization, as observed in cathinone derivatives . For handling, use gloveboxes with <5% relative humidity. Regularly monitor stability via UV-Vis spectroscopy (e.g., absorbance shifts at 230–237 nm) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign methyl (δ 1.75–2.21), aromatic protons, and diaziridinyl moieties .
- IR Spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and quinone C=O bands (~1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How does moisture influence the degradation pathway of this compound, and how can this be quantified experimentally?
- Methodological Answer : Moisture accelerates hydrolysis and dimerization, forming pyrazine derivatives (e.g., 3,6-dimethyl-2,5-diphenylpyrazine) . To quantify degradation:
- Conduct accelerated aging studies at 40°C/75% RH, sampling at intervals.
- Analyze degradation products via LC-MS/MS with a C18 column (0.1% formic acid mobile phase).
- Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under varying humidity .
Q. What experimental conditions promote dimerization, and how can this side reaction be suppressed?
- Methodological Answer : Dimerization occurs at room temperature in polar solvents (e.g., ethanol) or under basic conditions . To suppress it:
- Use aprotic solvents (e.g., THF) and low temperatures (0–5°C) during synthesis.
- Introduce steric hindrance via bulky substituents on the diaziridinyl group.
- Monitor reaction progress in real-time using in-situ FTIR to detect dimer-specific bands (~1600 cm⁻¹) .
Q. How do electron-donating substituents (e.g., methoxy groups) affect the compound’s redox behavior in catalytic applications?
- Methodological Answer : Electron-donating groups stabilize the hydroquinone form, shifting redox potentials. To evaluate:
- Perform cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) with a glassy carbon electrode. Compare E₁/₂ values of substituted vs. unsubstituted analogs.
- Use DFT calculations (e.g., B3LYP/6-31G*) to correlate substituent effects with HOMO-LUMO gaps .
Data Contradictions and Resolution Strategies
- Contradiction : Some studies report dimerization at room temperature , while others suggest stability under similar conditions.
- Resolution : Replicate experiments using standardized humidity controls (e.g., desiccators with silica gel) and validate via multiple analytical methods (NMR, LC-MS). Cross-check with computational models to identify critical environmental factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
